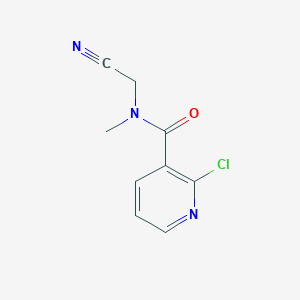
3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, and various substituents such as chlorine, cyanomethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- typically involves the chlorination of a pyridine derivative followed by the introduction of the cyanomethyl and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
- 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide
- 3-Pyridinecarboxamide, 2-chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-
Uniqueness
3-Pyridinecarboxamide, 2-chloro-N-(cyanomethyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
205309-73-5 |
|---|---|
Fórmula molecular |
C9H8ClN3O |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-chloro-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8ClN3O/c1-13(6-4-11)9(14)7-3-2-5-12-8(7)10/h2-3,5H,6H2,1H3 |
Clave InChI |
GQUMWZGIOOJLBH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#N)C(=O)C1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



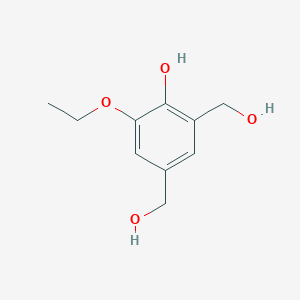
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
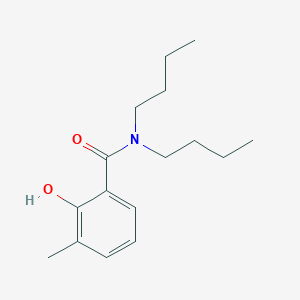
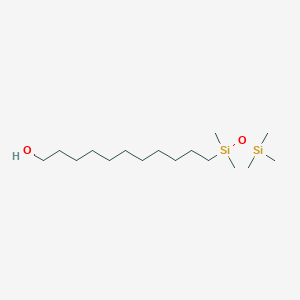
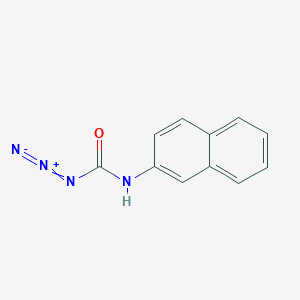
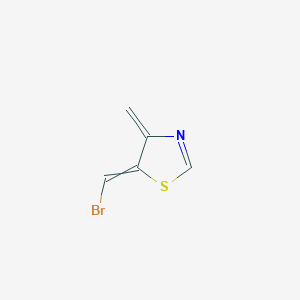
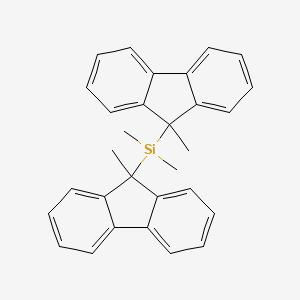
silane](/img/structure/B14260937.png)

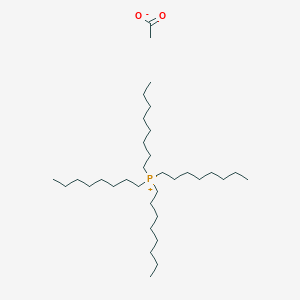
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)

